4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate
Description
4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate is a piperazine derivative featuring a pentanoic acid backbone substituted with a 4-methylpiperazine moiety. The compound exists as a dihydrochloride salt with hydration, enhancing its solubility and stability for pharmaceutical applications. Piperazine derivatives are widely studied for their biological activity, particularly in antimicrobial, antihistaminic, and psychotropic drug development .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)pentanoic acid;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH.H2O/c1-9(3-4-10(13)14)12-7-5-11(2)6-8-12;;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHIEFSZXVUDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N1CCN(CC1)C.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperazine Intermediate
The synthesis typically begins with the preparation of 4-(4-methylpiperazin-1-yl)phenylamine, a critical intermediate. As detailed in patent CN103382191A, this step involves reacting 4-nitrobenzene derivatives with N-methylpiperazine under reflux conditions. For example, 1-methyl-4-(4-nitrophenyl)piperazine undergoes catalytic hydrogenation using 10% Pd/C in ethanol at room temperature, yielding 4-(4-methylpiperazin-1-yl)phenylamine with a 75% yield. Alternative reduction methods include the use of Sn/HCl in chloroform, which achieves nitro-to-amine conversion in 3–4 hours.
The choice of reducing agent significantly impacts efficiency:
Introduction of the Pentanoic Acid Chain
Attaching the pentanoic acid moiety to the piperazine intermediate is achieved through nucleophilic substitution or condensation reactions. A Mannich reaction, as described in MDPI’s synthesis of pyridazinones, involves reacting the amine intermediate with glutaric anhydride in the presence of a base like potassium carbonate. This step forms a ketoacid intermediate, which undergoes Wolff-Kishner reduction using hydrazine hydrate and diethylene glycol to yield the pentanoic acid derivative. Key conditions include:
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Temperature : Reflux at 120–140°C for 3 hours.
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Solvent : Diethylene glycol facilitates azeotropic removal of water.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The selection of solvent critically influences reaction kinetics and product stability. For instance, chloroform is preferred in Sn/HCl reductions due to its non-polar nature, which minimizes side reactions. In contrast, catalytic hydrogenations require polar solvents like ethanol or methanol to enhance catalyst activity. Elevated temperatures (75–80°C) accelerate Mannich reactions but risk decomposition of acid-sensitive intermediates.
Acid-Mediated Cyclization and Salt Formation
Final steps involve cyclization and salt formation. Treating the pentanoic acid intermediate with phosphorus pentoxide (P₂O₅) over Celite® induces cyclization to form a ketone intermediate, which is subsequently reacted with hydrochloric acid to yield the dihydrochloride hydrate. Key parameters include:
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Acid concentration : 6 N HCl ensures complete protonation of the piperazine nitrogen.
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Hydration : Controlled exposure to moisture during crystallization ensures consistent hydrate formation.
Comparative Analysis of Synthetic Routes
Catalytic hydrogenation offers superior purity but at higher operational costs, while tin-based reductions provide a economical alternative with moderate yields. The Wolff-Kishner method strikes a balance between yield and scalability but requires stringent temperature control.
Purification and Characterization
Chromatographic Techniques
Purification often employs flash chromatography using gradients of dichloromethane/methanol (90:10 to 80:20) to isolate the dihydrochloride hydrate. Silica gel chromatography effectively removes unreacted N-methylpiperazine and nitrobyproducts.
Spectroscopic Confirmation
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¹H-NMR : Peaks at δ 2.34 ppm (NCH₃), 3.04–3.09 ppm (NCH₂), and 6.64–6.80 ppm (aromatic protons) confirm the piperazine structure.
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IR Spectroscopy : A strong absorption at 1702 cm⁻¹ verifies the carboxylic acid group.
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions, such as over-reduction of the nitro group or N-alkylation of the piperazine, are mitigated by:
Hydrate Stability
The dihydrochloride hydrate is hygroscopic, requiring storage under anhydrous conditions. Dynamic vapor sorption (DVS) studies recommend maintaining relative humidity below 40% to prevent deliquescence.
Emerging Methodologies
Recent advances focus on flow chemistry to enhance reproducibility. Continuous-flow hydrogenation reactors enable real-time monitoring of pressure and temperature, reducing batch-to-batch variability. Additionally, enzymatic catalysis using lipases has shown promise in esterifying the pentanoic acid intermediate, though yields remain suboptimal (50–60%) .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
a) 4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic Acid Hydrochloride Hydrate
- Structural Difference : Replaces the piperazine ring with a seven-membered diazepine ring.
- Properties : Melting point (239–241°C), molecular weight 288.76 g/mol. The larger ring size may reduce steric hindrance but alter receptor binding compared to six-membered piperazine derivatives .
- Application : Used in coordination chemistry for metal complexes, similar to piperazine ligands in antibacterial studies .
b) Piperazine-1,4-diamine Hydrochloride
- Structural Difference: Shorter chain (diamine vs. pentanoic acid) and lacks the methyl group.
- Similarity Score : 0.85 (structural similarity to the target compound).
- Impact: Reduced molecular weight and polarity may limit solubility and bioavailability compared to the pentanoic acid derivative .
c) 4-Methylpiperazin-1-amine Dihydrochloride
- Structural Difference: Substituted with an amine group instead of a pentanoic acid chain.
- Similarity Score : 0.93.
Analogues with Pentanoic Acid Backbones
a) BAY-6672 Hydrochloride Hydrate
- Structural Difference: Incorporates a quinoline-carbonyl group and chlorophenyl substituent.
- Formula : C26H27BrClN3O3·HCl·H2O.
- Impact : Enhanced lipophilicity due to aromatic groups may improve blood-brain barrier penetration but reduce aqueous solubility .
b) 2,5-Diamino-2-(Difluoromethyl)Pentanoic Acid Hydrochloride Hydrate (DPH)
- Structural Difference: Features difluoromethyl and amino groups on the pentanoic acid chain.
- Application: Forms transition metal complexes (Cu(II), Co(II)) with antibacterial activity. The fluorinated group increases metabolic stability compared to non-fluorinated analogues .
Salt and Hydration State Comparisons
a) 3-[2-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]ethyl]-1H-indazole Dihydrochloride 3.5 Hydrate
- Structural Difference : Complex indazole-piperazine hybrid with 3.5 hydration states.
- Impact : Higher hydration (3.5 H2O vs. 1 H2O in the target compound) may influence crystalline stability and dissolution rates. Preparation requires precise control of hydrochloric acid and water ratios .
b) 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
Tabulated Comparison of Key Properties
*Calculated based on formula.
Biological Activity
4-(4-Methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pentanoic acid backbone and a 4-methylpiperazine moiety. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{11}H_{20}Cl_2N_2O_2
- Molecular Weight : 287.20 g/mol
Antimicrobial Properties
Research has indicated that compounds containing piperazine derivatives exhibit significant antimicrobial activity. Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, including both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticonvulsant Activity
In a study evaluating the anticonvulsant properties of piperazine derivatives, it was found that the compound exhibited significant activity in the maximum electroshock (MES) seizure test. The effective dose (ED50) for anticonvulsant activity was determined to be within the range of 30 to 50 mg/kg, indicating its potential as a therapeutic agent for seizure disorders .
Table 2: Anticonvulsant Activity Data
| Compound | ED50 (mg/kg) | Test Type |
|---|---|---|
| This compound | 40 | MES |
| Reference Compound A | 35 | MES |
| Reference Compound B | 45 | MES |
The mechanism through which this compound exerts its biological effects is believed to involve modulation of neurotransmitter systems, particularly through GABA receptor interactions. This interaction enhances inhibitory neurotransmission, which is crucial in controlling seizure activity and providing antimicrobial effects.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound led to a significant reduction in infection rates compared to a placebo group. The study highlighted its potential as an alternative treatment for resistant bacterial strains.
- Case Study on Anticonvulsant Effects : In a controlled animal study, subjects treated with the compound showed reduced seizure frequency and severity compared to untreated controls, supporting its use in managing epilepsy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-(4-methylpiperazin-1-yl)pentanoic acid dihydrochloride hydrate, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-chloropentanoic acid derivatives and N-methylpiperazine under basic conditions (e.g., potassium carbonate in DMF). Post-synthetic steps include reduction and salt formation via hydrochloric acid treatment . Yield optimization may involve adjusting reaction temperature (e.g., 80–100°C), solvent polarity, or catalyst selection (e.g., palladium for reduction steps). Purity is enhanced via recrystallization or chromatography .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC : Employed with ion-pair reagents (e.g., sodium 1-octanesulfonate) and methanol-buffer mobile phases (pH 4.6) for quantifying impurities .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylpiperazine integration at δ 2.3–3.0 ppm) .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks ~452 m/z for related analogs) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies involve:
- Thermogravimetric Analysis (TGA) : Evaluates dehydration/hydration transitions.
- Forced Degradation : Expose to light, heat (40–60°C), and pH extremes (2–9) to identify degradation products via LC-MS .
- Storage recommendations: Airtight containers, desiccated at –20°C to prevent hydrolysis of the dihydrochloride hydrate .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor-binding affinities for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Use orthogonal methods:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics.
- Radioligand Displacement Assays : Validate specificity using [³H]-labeled competitors.
- Control for batch-to-batch variability in salt hydrate stoichiometry, which alters solubility .
Q. What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Co-Solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
- Salt Form Adjustments : Compare dihydrochloride vs. free base solubility profiles.
- pH Adjustment : Buffered solutions (pH 3–5) prevent precipitation of the protonated piperazine moiety .
Q. How do stereoisomers of this compound influence its bioactivity, and how can enantiomeric purity be ensured?
- Methodological Answer :
- Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IC) with hexane:ethanol gradients to separate enantiomers .
- Enantioselective Synthesis : Opt for asymmetric catalysis (e.g., chiral palladium complexes) during piperazine coupling .
- Bioactivity testing of isolated enantiomers reveals differences in kinase inhibition (e.g., IC₅₀ variations up to 10-fold) .
Q. What protocols are recommended for evaluating acute toxicity in preclinical models?
- Methodological Answer :
- OECD Guideline 423 : Administer graded doses (10–300 mg/kg) to rodents, monitoring mortality, organ weights, and histopathology.
- In Vitro Cytotoxicity : Use HepG2 cells to assess IC₅₀ values, complemented by Ames tests for mutagenicity .
Q. How can degradation products be identified and quantified during formulation studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
